5-(Cyclopropylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile
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Overview
Description
5-(Cyclopropylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopropylamino group, a furan ring, and an oxazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves multiple steps, including the formation of the furan and oxazole rings. The reaction conditions typically require the use of specific catalysts and reagents to facilitate the formation of these rings. For instance, the use of thiourea dioxide as a catalyst in an aqueous medium has been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclopropylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may lead to the formation of oxazole derivatives, while reduction could yield amine derivatives.
Scientific Research Applications
5-(Cyclopropylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of biological pathways and interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Cyclopropylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole and furan derivatives, such as:
Uniqueness
What sets 5-(Cyclopropylamino)-2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile apart is its combination of functional groups, which provides unique chemical and biological properties
Properties
Molecular Formula |
C20H19N3O3 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
5-(cyclopropylamino)-2-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C20H19N3O3/c1-12-3-4-13(2)18(9-12)24-11-15-7-8-17(25-15)20-23-16(10-21)19(26-20)22-14-5-6-14/h3-4,7-9,14,22H,5-6,11H2,1-2H3 |
InChI Key |
UMCPJUPPCDKZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NC(=C(O3)NC4CC4)C#N |
Origin of Product |
United States |
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